
1-Piperonyl-4-(3,7,11-trimethyl-2,6,10-dodecantrienyl)-piperazine methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
U 27 methanesulfonate is a compound belonging to the family of methanesulfonates, which are salts or esters of methanesulfonic acid. Methanesulfonates are known for their strong acidity and high solubility in water. They are widely used in various industrial and scientific applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of U 27 methanesulfonate typically involves the reaction of methanesulfonic acid with a suitable base or alcohol. One common method is the reaction of methanesulfonic acid with sodium hydroxide to form sodium methanesulfonate. Another method involves the esterification of methanesulfonic acid with methanol to produce methyl methanesulfonate .
Industrial Production Methods
Industrial production of methanesulfonates often involves the oxidation of dimethyl sulfide with oxygen or chlorine. This process can be carried out in the presence of a catalyst to increase the yield and efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
U 27 methanesulfonate can undergo various types of chemical reactions, including:
Oxidation: Methanesulfonates can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert methanesulfonates into sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methanesulfonates can yield sulfonic acids, while nucleophilic substitution can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
U 27 methanesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Wirkmechanismus
The mechanism of action of U 27 methanesulfonate involves its ability to act as an alkylating agent. It can methylate DNA and proteins, leading to changes in their structure and function. This property makes it useful in studying DNA repair mechanisms and in developing chemotherapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to U 27 methanesulfonate include:
Methyl methanesulfonate: Another alkylating agent used in DNA research.
Ethyl methanesulfonate: Known for its mutagenic properties and used in genetic studies.
Sodium methanesulfonate: Commonly used in electroplating and as a reagent in organic synthesis.
Uniqueness
U 27 methanesulfonate is unique due to its specific chemical structure and reactivity. It offers distinct advantages in terms of solubility, stability, and reactivity compared to other methanesulfonates. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
102517-11-3 |
|---|---|
Molekularformel |
C28H44N2O5S |
Molekulargewicht |
520.7 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]piperazine;methanesulfonic acid |
InChI |
InChI=1S/C27H40N2O2.CH4O3S/c1-22(2)7-5-8-23(3)9-6-10-24(4)13-14-28-15-17-29(18-16-28)20-25-11-12-26-27(19-25)31-21-30-26;1-5(2,3)4/h7,9,11-13,19H,5-6,8,10,14-18,20-21H2,1-4H3;1H3,(H,2,3,4)/b23-9+,24-13+; |
InChI-Schlüssel |
HSJWPJDJVJYZNT-MLPTUPEHSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)/C)/C)C.CS(=O)(=O)O |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)C)C)C.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


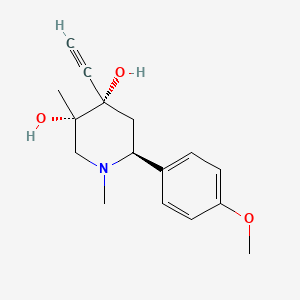
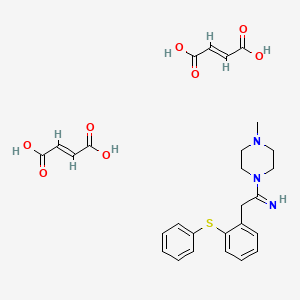



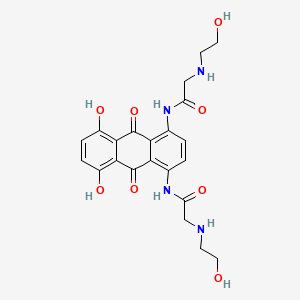
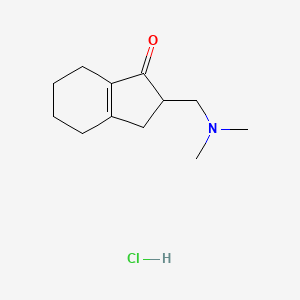
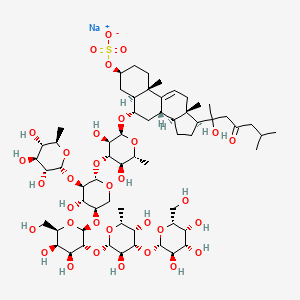
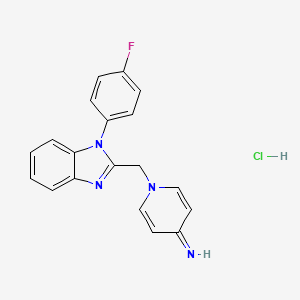

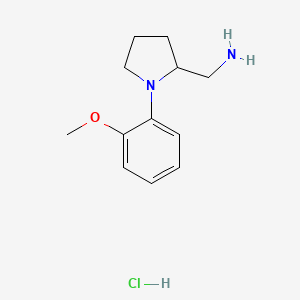
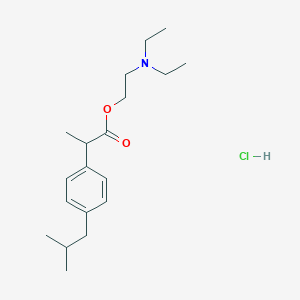

![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[(5-oxo-2-piperazin-1-yl-8H-pyrido[2,3-d]pyrimidine-6-carbonyl)amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12777897.png)
